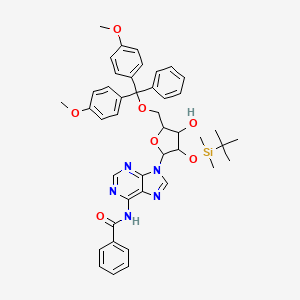
n6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dmt-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine, with the chemical formula C43H52N6O7PS and CAS registry number 81265-93-2, is a modified form of adenosine, a nucleoside found in DNA and RNA . This compound is known for its role in nucleic acid chemistry and is extensively used as an intermediate in the synthesis of oligonucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of RNA phosphoramidites and RNA CPG, similar to DNA synthesis . The process typically includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a dimethoxytrityl (DMT) group.
Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is protected using a tert-butyldimethylsilyl (TBDMS) group.
Introduction of the benzoyl (Bz) group: The amino group of adenosine is protected using a benzoyl (Bz) group.
Phosphoramidite synthesis: The protected adenosine is then converted into a phosphoramidite, which is used in the solid-phase synthesis of oligonucleotides.
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-quality RNA phosphoramidites to ensure low failure rates and high biological activity of the synthesis products . Consistent lot-to-lot purity and performance are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of a base.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is predominantly employed in the research of various afflictions, including cancer, viral infections, and metabolic disorders. Its remarkable attributes extend to its capacity to manipulate and modulate biological pathways and effectively engage with precise drug targets. Additionally, it is used as an intermediate in the synthesis of oligonucleotides, which are crucial for RNA interference (RNAi) and other drug development techniques .
Mecanismo De Acción
The mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves its role as an intermediate in oligonucleotide synthesis . The compound interacts with specific molecular targets and pathways, modulating biological processes. Its ability to engage with precise drug targets makes it valuable in the research of various diseases.
Comparación Con Compuestos Similares
Similar Compounds
DMT-2’-O-TBDMS-A(Bz)-CE-Phosphoramidite: This compound is similar in structure and function, used in the synthesis of oligonucleotides.
N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine: Another similar compound used in nucleic acid chemistry.
Uniqueness
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is unique due to its specific combination of protective groups, which makes it highly effective in oligonucleotide synthesis. Its ability to modulate biological pathways and engage with precise drug targets further distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZIGOPASNJPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














